N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by:
- A thiazole ring substituted at the 4-position with a 2-oxoethyl group bearing a thiophen-2-ylmethylamino moiety.
- A thioacetamide linkage at the 2-position of the thiazole, connecting to an N-(4-fluorophenyl)acetamide group.
- Molecular formula: Estimated as $ \text{C}{18}\text{H}{15}\text{FN}3\text{O}4\text{S}_3 $ (MW ≈ 452.57 g/mol).
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S3/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h1-7,10H,8-9,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARKGBNVZFFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a fluorophenyl group, and a thiophenylmethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of this compound is C18H16FN3O2S3, with a molecular weight of 421.52 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H16FN3O2S3 |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 941980-64-9 |
Enzyme Inhibition
The presence of the thiazole ring in this compound may also indicate potential for enzyme inhibition. Thiazole derivatives have been identified as inhibitors of critical enzymes involved in metabolic pathways, making them valuable in therapeutic contexts where enzyme dysfunction is implicated . Investigating the specific enzymes targeted by this compound could provide insights into its mechanism of action.
Anticancer Activity
Similar thiazole-based compounds have shown anticancer properties, particularly those with fluorinated aromatic substituents. The fluorine atom enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets . The dual heterocyclic components (thiazole and thiophene) may enhance specificity towards cancerous cells compared to other compounds lacking these features.
Case Studies and Research Findings
Although direct studies on N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-y-methyl)amino)ethyl)thiazol– 2– yl ) thio ) acetamide are sparse, related compounds have demonstrated notable biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-acetamides | Nitro group on thiazole | Antimicrobial |
| 5-(4-fluorophenyl)-1,3,4-thiadiazoles | Fluorinated phenyl group | Anticancer |
| N-(4-chlorophenyl)-thiazole derivatives | Chlorine substituent | Antimicrobial |
These findings suggest that the specific combination of structural features in N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-y-methyl)amino)ethyl)thiazol– 2– yl ) thio ) acetamide may provide distinct pharmacological profiles compared to similar compounds .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its biological activity, thiazole derivatives often exhibit antimicrobial properties.
- Fluorophenyl Group : The presence of fluorine can enhance the lipophilicity and biological activity of compounds.
- Thiophenylmethyl Moiety : This group may contribute to the compound's pharmacological profile.
Research indicates that compounds with similar structural motifs often possess significant biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been documented to exhibit antibacterial and antifungal activities. The structural similarity of N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide to known antimicrobials suggests it may also possess such properties.
- Enzyme Inhibition : The thiazole ring's presence hints at potential enzyme inhibition capabilities, which could be relevant in drug discovery for diseases linked to enzyme dysfunction.
- Anticancer Activity : Similar compounds have shown efficacy against various cancer types, suggesting that this compound could be explored for its anticancer potential.
Synthesis and Derivatization
The synthesis of this compound can be approached through multiple synthetic routes. The functional groups present allow for potential derivatization, leading to analogs with varied biological properties. This flexibility in synthesis makes it a valuable candidate for further research in medicinal chemistry.
Potential Applications
Given its unique structure and the biological activities associated with similar compounds, this compound may have applications in the following areas:
- Drug Development : Its potential antimicrobial and anticancer properties make it a candidate for further investigation in drug development.
- Biochemical Research : Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
- Pharmacological Studies : Given its structural features, pharmacological studies could reveal new therapeutic uses, particularly in treating infections or cancers.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with several thiazole-acetamide derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Thiophene vs. Aromatic Rings: The thiophene in the target compound (vs.
- Fluorine Substitution: The 4-fluorophenyl group in the target compound balances hydrophobicity and metabolic stability compared to chlorophenyl () or methylphenoxy () substituents.
- Piperazine vs. Thiophen-2-ylmethylamino: Piperazine in ’s compound introduces a basic nitrogen, improving water solubility, while the thiophen-2-ylmethylamino group in the target compound may favor hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1H-imidazole-2-thiol) react with 2-chloroacetamide derivatives in the presence of a base like potassium carbonate. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol or acetone . Key steps include controlling stoichiometry and optimizing reaction time/temperature to avoid side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C=S at ~650–750 cm⁻¹).
- NMR (¹H/¹³C) confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.4 ppm).
- Mass spectrometry verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental analysis ensures purity (>95%) .
Q. What are the standard assays to evaluate its biological activity in vitro?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains per CLSI guidelines) .
- Enzyme inhibition : COX-1/2 inhibition assays using colorimetric substrates (e.g., measuring prostaglandin production via ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Backbone modification : Introduce a trifluoromethyl group to enhance lipophilicity/metabolic stability .
- Biological testing : Compare modified analogs in standardized assays (e.g., MIC, IC₅₀) to identify critical pharmacophores. Computational docking (e.g., AutoDock) predicts binding interactions with target enzymes .
Q. How to resolve contradictions in biological data between studies (e.g., varying MIC values)?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize inoculum size, growth media, and incubation time .
- Compound stability : Test degradation in DMSO/water via HPLC over 24–48 hours.
- Strain variability : Use reference strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin for bacteria) .
Q. What strategies address low synthetic yields of the thiazole-acetamide core?
- Methodological Answer :
- Catalyst optimization : Replace K₂CO₃ with milder bases (e.g., triethylamine) to reduce side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to identify rate-limiting steps and optimize transition states .
Q. How to interpret contradictory spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Tautomerism : Check for thione-thiol tautomerism in thiazole rings using variable-temperature NMR .
- Impurity profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted chloroacetamide).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How to bridge in vitro potency and in vivo efficacy gaps for this compound?
- Methodological Answer :
- ADME profiling : Assess plasma stability, protein binding, and metabolic clearance using liver microsomes .
- Formulation : Use nanoemulsions or liposomes to improve bioavailability.
- Pharmacokinetic studies : Measure Cmax, Tmax, and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
